molecular formula C24H20F3N3O2S B15030515 N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide

N-[4,5-dimethyl-3-(pyridin-3-yl{[3-(trifluoromethyl)phenyl]amino}methyl)thiophen-2-yl]furan-2-carboxamide

Cat. No.: B15030515
M. Wt: 471.5 g/mol
InChI Key: FMIJPLLBYPDEPP-UHFFFAOYSA-N
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Description

N-{4,5-DIMETHYL-3-[(PYRIDIN-3-YL)({[3-(TRIFLUOROMETHYL)PHENYL]AMINO})METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of pyridine, thiophene, and furan rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of multiple functional groups, including amides, trifluoromethyl, and aromatic rings, makes it a versatile molecule for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-DIMETHYL-3-[(PYRIDIN-3-YL)({[3-(TRIFLUOROMETHYL)PHENYL]AMINO})METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyridine Derivative: The pyridine ring is functionalized with a methyl group and a trifluoromethylphenyl group through a series of substitution reactions.

    Synthesis of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from commercially available thiophene derivatives.

    Coupling Reaction: The pyridine derivative is then coupled with the thiophene ring using a suitable coupling agent, such as palladium-catalyzed cross-coupling reactions.

    Formation of the Furan Ring: The furan ring is introduced through a cyclization reaction, often involving the use of a Lewis acid catalyst.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-DIMETHYL-3-[(PYRIDIN-3-YL)({[3-(TRIFLUOROMETHYL)PHENYL]AMINO})METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene or furan rings, leading to the formation of sulfoxides or furans with additional oxygen functionalities.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

N-{4,5-DIMETHYL-3-[(PYRIDIN-3-YL)({[3-(TRIFLUOROMETHYL)PHENYL]AMINO})METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound can be used to probe the function of specific proteins and enzymes.

    Industrial Applications: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4,5-DIMETHYL-3-[(PYRIDIN-3-YL)({[3-(TRIFLUOROMETHYL)PHENYL]AMINO})METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    N-{4,5-DIMETHYL-3-[(PYRIDIN-3-YL)({[3-(TRIFLUOROMETHYL)PHENYL]AMINO})METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE: is similar to other compounds that contain pyridine, thiophene, and furan rings, such as:

Uniqueness

The uniqueness of N-{4,5-DIMETHYL-3-[(PYRIDIN-3-YL)({[3-(TRIFLUOROMETHYL)PHENYL]AMINO})METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H20F3N3O2S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H20F3N3O2S/c1-14-15(2)33-23(30-22(31)19-9-5-11-32-19)20(14)21(16-6-4-10-28-13-16)29-18-8-3-7-17(12-18)24(25,26)27/h3-13,21,29H,1-2H3,(H,30,31)

InChI Key

FMIJPLLBYPDEPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CN=CC=C2)NC3=CC=CC(=C3)C(F)(F)F)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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